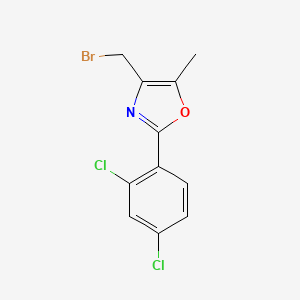![molecular formula C17H32O4 B14201352 2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane) CAS No. 830326-91-5](/img/structure/B14201352.png)
2,2'-[Heptane-1,7-diylbis(oxy)]bis(oxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): is an organic compound with the molecular formula C17H32O4. It consists of 32 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . This compound is characterized by its unique structure, which includes two oxane (tetrahydropyran) rings connected by a heptane chain through ether linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) typically involves the reaction of heptane-1,7-diol with oxane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of ether linkages.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process might include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ether linkages may be cleaved to form carbonyl compounds.
Reduction: Reduction reactions can convert any carbonyl groups back to alcohols.
Substitution: The ether linkages can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions may vary depending on the desired substitution, but strong acids or bases are often employed.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is used as a building block in organic synthesis due to its stable ether linkages and flexible heptane chain.
Biology: In biological research, this compound can be used to study the effects of ether linkages on biological systems and their interactions with other biomolecules.
Industry: Used in the production of polymers and other materials where flexible and stable linkages are required.
Wirkmechanismus
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) exerts its effects depends on its interaction with other molecules. The ether linkages provide stability, while the heptane chain offers flexibility. These properties allow the compound to interact with various molecular targets, potentially affecting pathways involved in chemical synthesis or biological processes.
Vergleich Mit ähnlichen Verbindungen
2,2’-[Butane-1,4-diylbis(oxy)]bis(oxane): Similar structure but with a shorter butane chain.
2,2’-[Hexane-1,6-diylbis(oxy)]bis(oxane): Similar structure with a hexane chain.
Uniqueness: 2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane) is unique due to its heptane chain, which provides greater flexibility compared to shorter chains. This flexibility can be advantageous in applications requiring dynamic molecular interactions.
Eigenschaften
CAS-Nummer |
830326-91-5 |
|---|---|
Molekularformel |
C17H32O4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[7-(oxan-2-yloxy)heptoxy]oxane |
InChI |
InChI=1S/C17H32O4/c1(2-6-12-18-16-10-4-8-14-20-16)3-7-13-19-17-11-5-9-15-21-17/h16-17H,1-15H2 |
InChI-Schlüssel |
COYDPBYIAYZMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCCCCCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
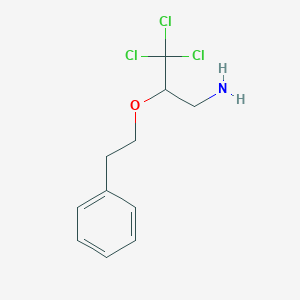
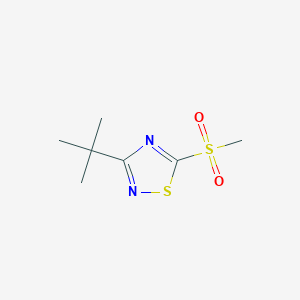
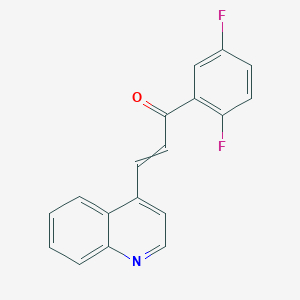
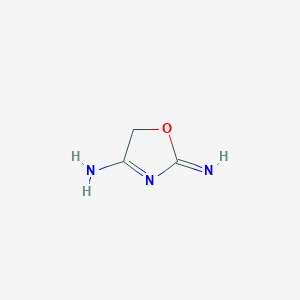

![N-(2-Aminoethyl)-2-methoxy-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14201317.png)
![1-Chloro-2-[(hex-2-en-1-yl)oxy]benzene](/img/structure/B14201319.png)
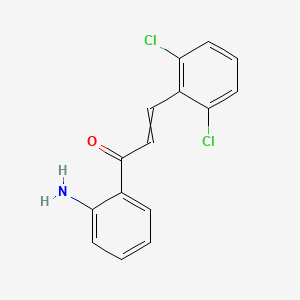
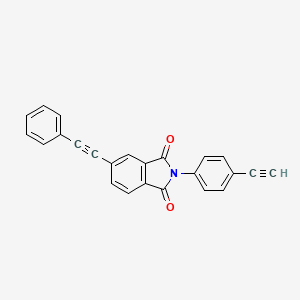
![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)

